molecular formula C19H23F3N4O B2506976 (E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide CAS No. 885180-38-1

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide

カタログ番号 B2506976
CAS番号: 885180-38-1
分子量: 380.415
InChIキー: WBHZTQFVBDOZFT-CCEZHUSRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide, also known as BCTP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the serotonin 5-HT1A receptor. This receptor is involved in various physiological processes, including mood regulation, anxiety, and pain perception. BCTP has shown promise in preclinical studies as a tool for investigating the role of the 5-HT1A receptor in these processes.

科学的研究の応用

Chemistry and Biochemistry of Acrylamides

Acrylamides, including (E)-N-butyl-2-cyano-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide, have been extensively studied for their diverse applications and effects. They are known for their industrial production and usage in synthesizing polyacrylamide, which finds applications in soil conditioning, wastewater treatment, and in various industries like cosmetics, paper, and textiles. The extensive research on acrylamides has highlighted their presence in foods processed under high temperatures, which sparked interest in understanding their formation, distribution in food, and their impact on human health. This has led to the development of methods aimed at reducing acrylamide levels in food, thereby mitigating potential health risks (Friedman, 2003).

Acrylamide Formation and Control in Food Processing

The production of acrylamide during the Maillard reaction in high-carbohydrate foods upon heating is a significant concern. Research efforts have focused on understanding the precursors and mechanisms of acrylamide formation, particularly the role of asparagine and sugars. Various strategies have been explored to mitigate acrylamide formation, such as modifying food composition and processing conditions. These approaches aim to reduce the acrylamide content in food while maintaining its sensory and nutritional quality, thus addressing health concerns associated with dietary acrylamide exposure (Pedreschi, Mariotti, & Granby, 2014).

Acrylamide Toxicity and Risk Assessment

Acrylamide's potential neurotoxic, genotoxic, and carcinogenic effects have prompted extensive research into its toxicity and mechanisms of action. Studies have explored the metabolism of acrylamide, its effects on cellular and genetic materials, and its carcinogenic potential in animal models. This research underscores the importance of assessing the risk of acrylamide exposure from dietary sources and occupational environments. Efforts to understand the toxicological profile of acrylamide contribute to the development of safety guidelines and regulatory standards aimed at protecting public health (Dearfield et al., 1988).

Mitigation of Acrylamide Toxicity

In addition to strategies aimed at reducing acrylamide formation in foods, research has also focused on mitigating its toxicity. This includes exploring dietary interventions, identifying food components that can reduce acrylamide absorption or its toxic effects, and understanding the mechanisms underlying its toxicity. Such research is crucial for developing comprehensive approaches to minimize the health risks associated with acrylamide, including its potential impact on reproductive health, neurotoxicity, and carcinogenicity (Friedman, 2015).

特性

IUPAC Name

(E)-N-butyl-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O/c1-2-3-7-24-18(27)15(13-23)14-25-8-10-26(11-9-25)17-6-4-5-16(12-17)19(20,21)22/h4-6,12,14H,2-3,7-11H2,1H3,(H,24,27)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHZTQFVBDOZFT-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

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